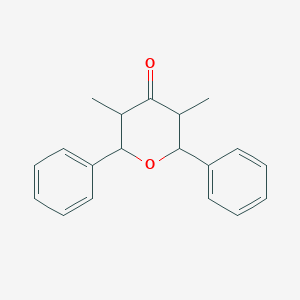
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one is an organic compound with the molecular formula C₁₉H₂₀O₂ and a molecular weight of 280.361 g/mol It is characterized by its oxan-4-one core structure, substituted with two methyl groups at positions 3 and 5, and two phenyl groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one typically involves the condensation of benzaldehyde with 3-pentanone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxan-4-one ring . The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Batch or continuous flow reactors
Purification: Crystallization or distillation to obtain the pure compound
Quality Control: Analytical techniques such as HPLC and NMR spectroscopy to ensure product purity and consistency
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxan-4-one ring to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to induce or inhibit signaling pathways.
Alter Gene Expression: Influence the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one can be compared with other similar compounds, such as:
3,5-Dimethyl-2,6-diphenylpyran-4-one: Similar structure but with a pyran ring instead of an oxan ring.
3,5-Dimethyl-2,6-diphenylfuran-4-one: Contains a furan ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific oxan-4-one core structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
52186-16-0 |
|---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3,5-dimethyl-2,6-diphenyloxan-4-one |
InChI |
InChI=1S/C19H20O2/c1-13-17(20)14(2)19(16-11-7-4-8-12-16)21-18(13)15-9-5-3-6-10-15/h3-14,18-19H,1-2H3 |
InChI Key |
RNIDGKHRURDCDH-UHFFFAOYSA-N |
SMILES |
CC1C(OC(C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(OC(C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
52186-16-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


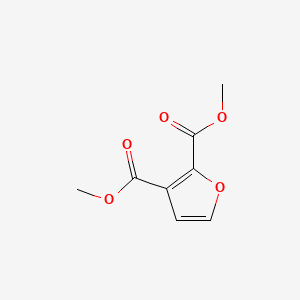
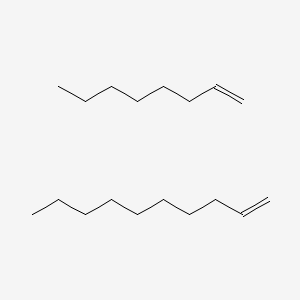
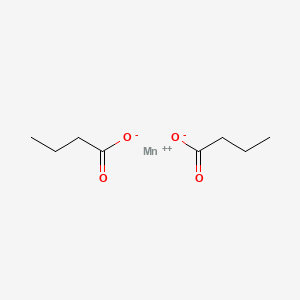

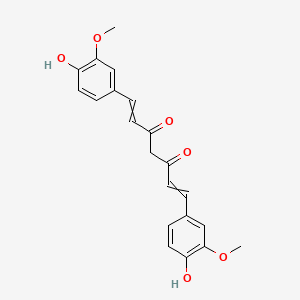

![4-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B1633825.png)
![3-[(4-chlorophenyl)methylidene]-1H-indol-2-one](/img/structure/B1633826.png)
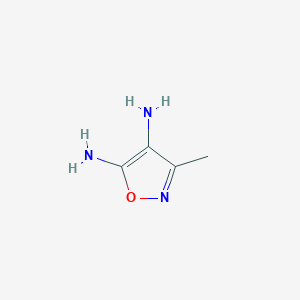
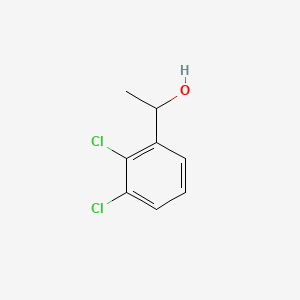
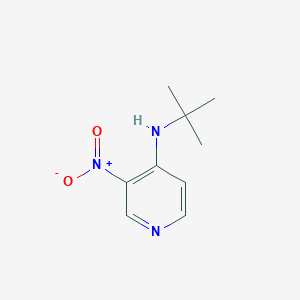
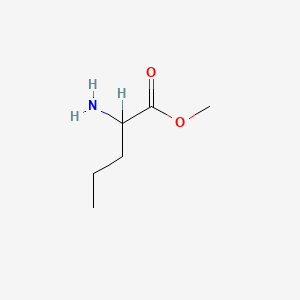
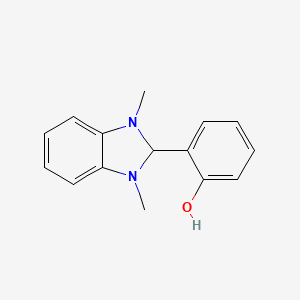
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B1633847.png)
